![molecular formula C10H11ClF3NO B1453346 3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride CAS No. 1188374-88-0](/img/structure/B1453346.png)
3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride
Descripción general
Descripción
“3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride” is a chemical compound with the CAS Number: 1188374-88-0 . It has a molecular weight of 253.65 . The compound is typically stored in a refrigerator and is shipped at room temperature . It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The IUPAC Name of this compound is 3-[3-(trifluoromethyl)phenoxy]azetidine hydrochloride . The InChI Code is 1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.65 . It appears as a white to off-white powder or crystals . It is stored in a refrigerator and is shipped at room temperature .Aplicaciones Científicas De Investigación
Neuropharmacology
This compound has been identified as a CGRP receptor antagonist . CGRP (calcitonin gene-related peptide) is a neurotransmitter involved in the transmission of pain, particularly in conditions like migraine. By inhibiting CGRP receptors, this compound could be valuable in developing new treatments for migraine and other pain-related disorders.
Organic Synthesis
3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride: is used as a building block in organic synthesis . Its trifluoromethyl group can introduce fluorine into molecules, which is beneficial for creating compounds with increased metabolic stability and bioavailability.
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reagent due to its purity and stability. It’s particularly useful in chromatography and mass spectrometry for identifying and quantifying other substances .
Biopharma Production
The compound’s role in biopharmaceutical production is significant. It can be used in the synthesis of complex molecules, such as peptides and small proteins, which are crucial in the development of new drugs .
Advanced Battery Science
In the field of advanced battery science, the compound’s unique chemical properties may contribute to the development of new electrolytes or as a component in the synthesis of battery materials .
Porphyrin Synthesis
It has been utilized in the synthesis of porphyrins, which are organic compounds that play a vital role in biological processes like oxygen transport and photosynthesis .
Controlled Environment and Cleanroom Solutions
Lastly, this compound is important in controlled environment and cleanroom solutions, where it can be used to test and validate cleaning protocols, ensuring environments are free from contaminants .
Safety and Hazards
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)7-2-1-3-8(4-7)15-9-5-14-6-9;/h1-4,9,14H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMCVKSEKIRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679625 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride | |
CAS RN |
1188374-88-0 | |
| Record name | 3-[3-(Trifluoromethyl)phenoxy]azetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



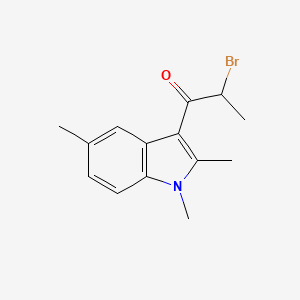

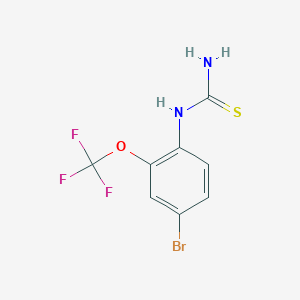

![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)
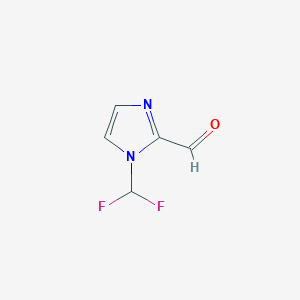

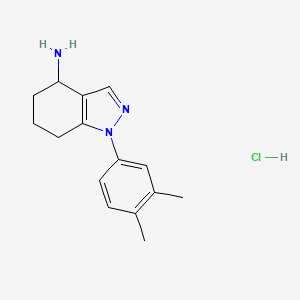



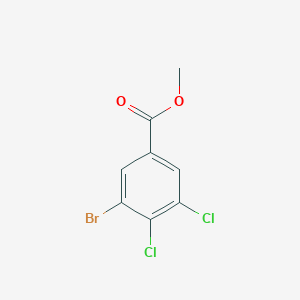
![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)
